molecular formula C27H45NO5 B1263636 Sarcoursodeoxycholic acid CAS No. 88446-87-1

Sarcoursodeoxycholic acid

カタログ番号 B1263636
CAS番号: 88446-87-1
分子量: 463.6 g/mol
InChIキー: YZYBIGOLMMAZFK-IMLYGNJHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sarcoursodeoxycholic acid is a bile acid glycine conjugate.

科学的研究の応用

Therapeutic Applications in Liver and Bile Duct Disorders

Sarcoursodeoxycholic acid, particularly in its form as norursodeoxycholic acid (norUDCA), shows promise in treating cholestatic liver and bile duct disorders. Its resistance to amidation enables cholehepatic shunting, which facilitates therapeutic effects on liver cells, helping to counteract cholestasis, steatosis, hepatic inflammation, and fibrosis. Clinical tests have shown positive results, especially in primary sclerosing cholangitis (PSC) patients (Halilbasic, Steinacher, & Trauner, 2017). Moreover, norUDCA's hepatic enrichment allows direct effects on both parenchymal and non-parenchymal liver cells, indicating potential application in various liver diseases beyond cholestasis (Halilbasic, Fiorotto, Fickert, Marschall, Moustafa, Spirli, Fuchsbichler, Gumhold, Silbert, Zatloukal, Langner, Maitra, Denk, Hofmann, Strazzabosco, & Trauner, 2009).

Role in Non-Alcoholic Fatty Liver Disease (NAFLD)

In the treatment of non-alcoholic fatty liver disease, norursodeoxycholic acid has been shown to effectively reduce serum alanine aminotransferase (ALT) levels, indicating its potential as a therapeutic option. A study observed significant effects, particularly in higher doses, suggesting its safety and tolerability in further studies (Traussnigg, Schattenberg, Demir, Wiegand, Geier, Teuber, Hofmann, Kremer, Spreda, Kluwe, Petersen, Boettler, Rainer, Halilbasic, Greinwald, Pröls, Manns, Fickert, & Trauner, 2019).

Modulation of CD8+ T-Cell Function

Studies indicate that norursodeoxycholic acid (NorUDCA) modulates CD8+ T-cell function, which could be beneficial in treating immune-mediated liver diseases such as primary sclerosing cholangitis (PSC). This effect is thought to contribute to the therapeutic efficacy of NorUDCA beyond its anti-cholestatic actions, by attenuating hepatic immunopathology driven by CD8+ T cells (Zhu, Boucheron, Müller, Májek, Claudel, Halilbasic, Baazim, Lercher, Viczenczová, Hainberger, Preglej, Sandner, Alteneder, Gülich, Khan, Hamminger, Remetic, Ohradanova-Repic, Schatzlmaier, Donner, Fuchs, Stojaković, Scharnagl, Sakaguchi, Weichhart, Bergthaler, Stockinger, Ellmeier, & Trauner, 2021).

Intestinal Absorption and Metabolism

Sarcosine conjugated ursodeoxycholic acid (SUDC) has been synthesized and its intestinal absorption and metabolism have been studied in animal models. These studies provide insights into the bioavailability and processing of sarcoursodeoxycholic acid derivatives in the body (Kimura, Hatono, Une, Fukuoka, Kuramoto, & Hoshita, 1984).

Protective Effects in Ischemia/Reperfusion Injury

In studies involving rat models, ursodeoxycholic acid, a related compound, has demonstrated potential in protecting against ischemia and reperfusion injury. This suggests possible protective roles for similar compounds like sarcoursodeoxycholic acid in such contexts (Akdemir, Şahin, Erbaş, Yeniel, & Sendag, 2015).

特性

CAS番号

88446-87-1

製品名

Sarcoursodeoxycholic acid

分子式

C27H45NO5

分子量

463.6 g/mol

IUPAC名

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetic acid

InChI

InChI=1S/C27H45NO5/c1-16(5-8-23(31)28(4)15-24(32)33)19-6-7-20-25-21(10-12-27(19,20)3)26(2)11-9-18(29)13-17(26)14-22(25)30/h16-22,25,29-30H,5-15H2,1-4H3,(H,32,33)/t16-,17+,18-,19-,20+,21+,22+,25+,26+,27-/m1/s1

InChIキー

YZYBIGOLMMAZFK-IMLYGNJHSA-N

異性体SMILES

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

正規SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

同義語

sarcoursodeoxycholic acid
SUDCA
UDCS
ursodeoxycholylsarcosine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarcoursodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Sarcoursodeoxycholic acid
Reactant of Route 3
Sarcoursodeoxycholic acid
Reactant of Route 4
Sarcoursodeoxycholic acid
Reactant of Route 5
Sarcoursodeoxycholic acid
Reactant of Route 6
Sarcoursodeoxycholic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。